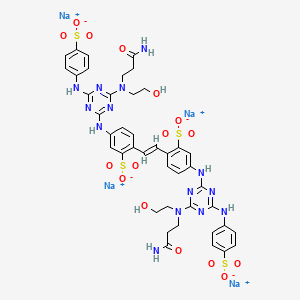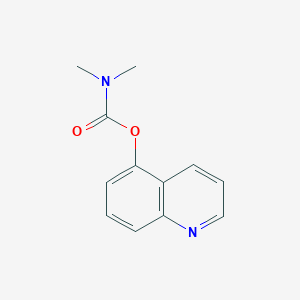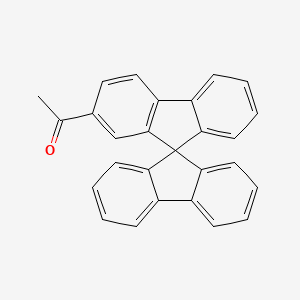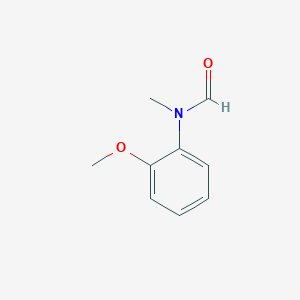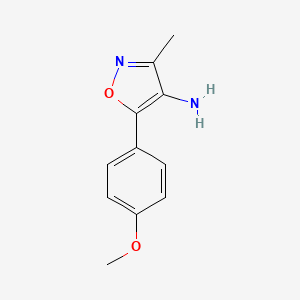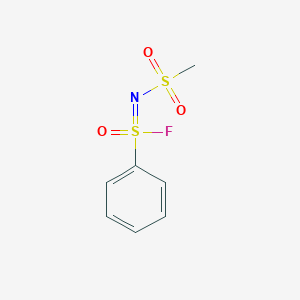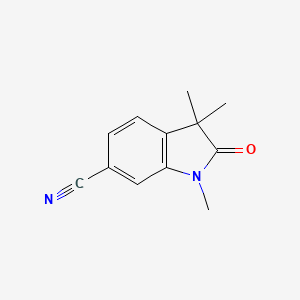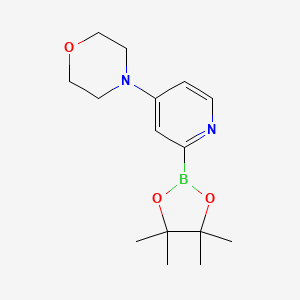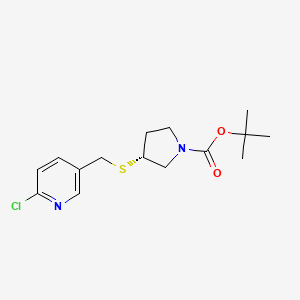
Morpholin-4-yl(naphthalen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholin-4-yl(naphthalen-2-yl)methanone is an organic compound that features a morpholine ring attached to a naphthalene moiety through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl(naphthalen-2-yl)methanone typically involves the condensation of naphthalene-2-carboxylic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted and purified. This method ensures a high yield and purity of the final product.
化学反応の分析
Types of Reactions
Morpholin-4-yl(naphthalen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Naphthalen-2-ylmethanol derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Morpholin-4-yl(naphthalen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of Morpholin-4-yl(naphthalen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
類似化合物との比較
Similar Compounds
1-(4-Bromophenyl)(morpholin-4-yl)methylnaphthalen-2-ol: This compound has a similar structure but includes a bromine atom, which can alter its chemical properties and biological activity.
(3-Amino-2-fluorophenyl)(morpholino)methanone:
Uniqueness
Morpholin-4-yl(naphthalen-2-yl)methanone is unique due to its specific combination of a morpholine ring and a naphthalene moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and materials science.
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
morpholin-4-yl(naphthalen-2-yl)methanone |
InChI |
InChI=1S/C15H15NO2/c17-15(16-7-9-18-10-8-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |
InChIキー |
VKXHFIXLSWJYAV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


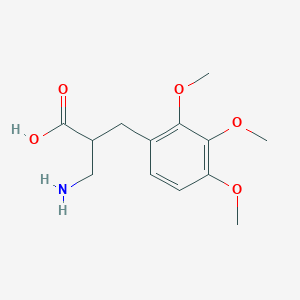
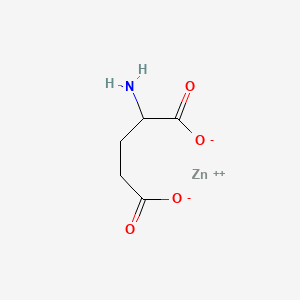
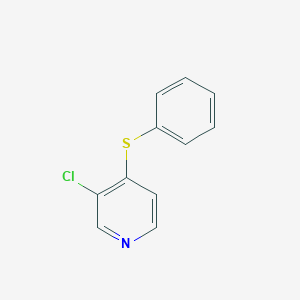
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)
